molecular formula C21H22N4O4S2 B2851712 N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392295-26-0

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No. B2851712
M. Wt: 458.55
InChI Key: CWSBWTQWLVZYOB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Carbonic Anhydrase Inhibition

A class of sulfonamide derivatives, including compounds with thiadiazole moieties, has shown inhibitory effects on carbonic anhydrase isozymes I and II, which are metalloenzymes present in almost all living organisms. These enzymes catalyze the reversible hydration of carbon dioxide, and inhibitors of these enzymes have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antitubercular Activity

Derivatives of 1,3,4-thiadiazoles have been identified as potent antituberculosis agents, exhibiting significant in vitro activity against Mycobacterium tuberculosis strains. These compounds show a highly selective antimycobacterial effect and possess low in vitro toxicities, making them promising candidates for the development of new antitubercular drugs (Karabanovich et al., 2016).

Antifungal and Antimicrobial Properties

Compounds with 1,3,4-thiadiazole and sulfonamide groups have demonstrated significant antifungal and antimicrobial activities. For instance, certain complexes containing Ag(I) and Zn(II) based on aminobenzolamide derivatives have shown to be effective antifungal agents against various Aspergillus and Candida species. These findings suggest potential applications in developing new antifungal therapies (Mastrolorenzo, Scozzafava, & Supuran, 2000).

Safety And Hazards

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properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-5-6-13(2)15(9-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-7-8-16(28-3)17(10-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSBWTQWLVZYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

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